molecular formula C16H26O B13731974 2-(1-Methylnonyl)phenol CAS No. 4338-64-1

2-(1-Methylnonyl)phenol

Cat. No.: B13731974
CAS No.: 4338-64-1
M. Wt: 234.38 g/mol
InChI Key: YYUUSAFRJJBDDU-UHFFFAOYSA-N
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Description

2-(1-Methylnonyl)phenol is a high-purity, synthetic phenolic compound of significant interest in organic chemistry and materials research. It is characterized as a colorless oil that remains stable for several months when stored at room temperature . This compound serves as a prime example of advanced synthetic methodology, specifically the rhenium-catalyzed regioselective ortho-alkylation of phenols, which overcomes common limitations of traditional Friedel-Crafts reactions, such as multi-alkylation and poor regiocontrol . Phenolic compounds are extensively studied for their diverse biological activities, which include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties . They are known to act through mechanisms such as inhibiting pro-inflammatory enzymes like cyclooxygenase (COX), disrupting microbial cell membranes, and inducing oxidative stress in pathogens . Furthermore, novel phenolic derivatives are being explored computationally as potential inhibitors of viral targets, such as the SARS-CoV-2 nsp13 helicase protein, highlighting their relevance in modern drug discovery . This compound is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should conduct a thorough hazard analysis and risk assessment prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4338-64-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-decan-2-ylphenol

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3

InChI Key

YYUUSAFRJJBDDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 1 Methylnonyl Phenol

Regioselective Alkylation Strategies for Phenol (B47542) Derivatization

The primary challenge in synthesizing 2-(1-Methylnonyl)phenol lies in selectively introducing the 1-methylnonyl group at the ortho position of the phenol ring. Traditional Friedel-Crafts alkylation methods often result in a mixture of ortho, para, and polyalkylated products, necessitating complex and costly purification steps. orgsyn.orgrsc.org

Catalytic Approaches to ortho-Alkylation of Phenols

Modern synthetic strategies increasingly rely on catalysis to achieve high ortho-selectivity. A variety of catalytic systems have been explored, each with distinct advantages and mechanisms.

Lewis Acid Catalysis: While traditional Lewis acids like aluminum chloride can promote alkylation, they often lack regioselectivity. orgsyn.org However, recent advancements have focused on developing more sophisticated Lewis acid catalysts. For instance, cooperative dual catalysis systems have been shown to promote regioselective ortho-alkylation of phenols with high atom- and step-economy. acs.org

Transition Metal Catalysis: Transition metal catalysts, including those based on rhodium, copper, and cobalt, have demonstrated significant efficacy in directing ortho-alkylation. nih.govresearchgate.netacs.org These catalysts often operate through chelation-assisted C-H bond activation, where the phenolic hydroxyl group directs the catalyst to the ortho position. nih.gov For example, copper-catalyzed reactions have achieved ortho-C–H bond functionalization with yields ranging from 76–98% under mild conditions. nih.gov Similarly, rhodium(III)-catalyzed systems have been employed for the ortho-selective alkylation of phenols with diazocarbonyl compounds as the alkylating source. researchgate.net

Brønsted Acid Catalysis: Brønsted acids have also been utilized to catalyze the ortho-selective aminomethylation of phenols, with the high selectivity attributed to the formation of a specific intermediate involving the acid and the phenol. nih.gov

Zeolite Catalysis: Zeolites, with their shape-selective properties, offer a promising avenue for controlling regioselectivity in phenol alkylation. researchgate.net The confined spaces within the zeolite framework can favor the formation of the ortho-isomer by sterically hindering the formation of the para-isomer. researchgate.netiitm.ac.in

Catalyst TypeExampleKey Features
Lewis Acid Cooperative Dual CatalysisHigh atom- and step-economy, minimizes waste. acs.org
Transition Metal Copper, Rhodium, CobaltChelation-assisted C-H activation, high yields under mild conditions. nih.govresearchgate.netacs.org
Brønsted Acid Triflic AcidChemo- and site-selective C-H functionalization. nih.gov
Zeolites H-BEA, H-ZSM-5Shape selectivity, favors ortho-alkylation due to steric constraints. researchgate.netiitm.ac.in

Investigations into Alkylating Agent Specificity (e.g., 1-Decene)

The choice of the alkylating agent is crucial for the synthesis of this compound. 1-Decene (B1663960) is a common precursor for the 1-methylnonyl group. The reaction of phenol with 1-decene, typically in the presence of an acid catalyst, can lead to the formation of various isomers. acs.org Research has shown that solid acid catalysts, such as silicated amorphous silica-alumina (ASA) and zeolites, are active for the alkylation of phenol with long-chain olefins like 1-octene (B94956) and 1-decene. iitm.ac.inacs.org However, achieving high selectivity for the desired ortho-isomer remains a challenge, with side reactions such as olefin oligomerization often occurring. acs.orgresearchgate.net The selectivity can be influenced by factors such as the catalyst's pore size and acid strength. iitm.ac.inacs.org

Control of Mono- and Poly-Alkylation in Phenol Functionalization

A significant challenge in phenol alkylation is preventing the formation of polyalkylated byproducts. orgsyn.org Traditional methods often yield mixtures of mono-, di-, and even tri-alkylated phenols. orgsyn.org Several strategies have been developed to enhance the selectivity for mono-alkylation.

Catalyst Design: Rhenium-catalyzed ortho-alkylation has shown a remarkable ability to stop at the mono-alkylation stage, even with an excess of the alkene. orgsyn.org This is a significant advantage over many other catalytic systems. orgsyn.org

Reaction Conditions: The molar ratio of reactants is a critical parameter. Using a higher molar ratio of phenol to the alkylating agent can favor the formation of the mono-alkylated product. google.com

Catalyst Acidity and Pore Size: In zeolite catalysis, both the acid strength and the pore size of the catalyst play a role in determining the extent of multiple alkylations. acs.orgresearchgate.net Catalysts with appropriate pore dimensions can sterically hinder the entry of a mono-alkylated phenol for a second alkylation step.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly production methods. yale.eduepa.govacs.org This involves the use of safer reagents, the development of catalytic processes, and the minimization of waste. yale.eduepa.gov

Sustainable Catalysis Development for Alkylphenol Synthesis

The development of sustainable catalysts is a cornerstone of green alkylphenol synthesis. uobasrah.edu.iqmdpi.com This involves several key aspects:

Heterogeneous Catalysts: The use of solid, heterogeneous catalysts, such as zeolites and supported metal catalysts, simplifies product separation and catalyst recycling, reducing waste and improving process efficiency. researchgate.netwhiterose.ac.uk Fe2O3·SO42- solid superacid catalysts have shown good performance in the alkylation of phenol with long-chain alcohols. researchgate.net

Renewable Feedstocks: Utilizing renewable feedstocks is a fundamental principle of green chemistry. yale.eduuobasrah.edu.iq Lignin (B12514952), an abundant biopolymer, can be a source of phenolic compounds for alkylation. uobasrah.edu.iqacs.org

Catalyst Selectivity: Highly selective catalysts minimize the formation of byproducts, leading to higher atom economy and reduced waste. acs.org For instance, catalysts that can be activated by sunlight are being developed to reduce reliance on energy-intensive methods. scitechdaily.com

Green Chemistry PrincipleApplication in Alkylphenol Synthesis
Prevention of Waste Designing syntheses to maximize the incorporation of all materials into the final product. yale.eduacs.org
Catalysis Using catalytic reagents over stoichiometric ones to minimize waste. yale.eduepa.gov
Use of Renewable Feedstocks Employing biomass-derived phenols as starting materials. uobasrah.edu.iqacs.org
Safer Solvents and Auxiliaries Minimizing or eliminating the use of hazardous solvents. yale.eduacs.org

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a major goal in green chemistry. chemistryviews.org Solvent-free reaction conditions offer several advantages, including reduced environmental impact, lower costs, and simplified purification processes. chemistryviews.orgresearchgate.net

One-pot, solvent-free syntheses are particularly attractive as they reduce the number of reaction and purification steps, leading to a more efficient and less wasteful process. researchgate.netmdpi.com For example, multicomponent reactions under solventless conditions using heterogeneous catalysts have been shown to be atom-economical and result in low E-factor values. mdpi.com The use of techniques like ball-milling can also facilitate solvent-free reactions by providing the necessary energy input through mechanical means. chemistryviews.org

Bio-inspired and Biocatalytic Pathways to Alkylphenols

The pursuit of greener and more selective chemical syntheses has led to the exploration of bio-inspired and biocatalytic routes for producing alkylphenols. These methods offer significant advantages over traditional chemical approaches by avoiding toxic reagents and environmentally harmful byproducts. manchester.ac.uk Biocatalysis can achieve high levels of chemo-, regio-, and stereo-selectivity, which is often challenging with conventional catalysts. manchester.ac.uk

A promising area of research involves the use of S-adenosyl-methionine (SAM)-dependent methyltransferases (MTases). manchester.ac.uk These enzymes are naturally responsible for transferring a methyl group from the cofactor SAM to a wide range of small biomolecules, proteins, and nucleic acids. manchester.ac.uk Research has shown that some MTases are promiscuous enough to accept SAM analogues that carry functional groups other than a methyl group, or they can be engineered for this purpose. manchester.ac.uk This adaptability presents a powerful biocatalytic tool for transferring a variety of chemical moieties, including larger alkyl chains, onto phenolic substrates. manchester.ac.uk This strategy could pave the way for highly selective enzymatic alkylation of phenol to produce specific isomers of compounds like this compound under mild reaction conditions.

Process Intensification and Scale-Up Considerations in this compound Synthesis

Process intensification and efficient scale-up are critical for the economically viable production of this compound. Modern approaches focus on moving from traditional batch processing to more efficient continuous manufacturing, which offers better control, improved safety, and higher productivity.

Continuous Flow Reactor Design for Alkylphenol Production

Continuous-flow synthesis, or "flow chemistry," has gained significant traction for its ability to improve reaction safety and accelerate reaction kinetics. springernature.com At its core, the technology involves pumping reactant solutions through reactor coils or microfluidic chips in a continuous stream. mit.edu This setup allows for precise control over parameters like residence time, temperature, and pressure. While commercially available platforms exist, systems can be constructed in-lab from readily available parts like pumps, reactor coils, static mixers, back-pressure regulators, and packed-bed reactors, offering a flexible and cost-effective alternative. springernature.comresearchgate.net

For the production of related compounds like alkylphenol ethoxylates, specific continuous reactor designs have been developed. These include the use of a continuous stirred-tank reactor (CSTR) or multiple CSTRs in series. google.com In some designs, a CSTR can be partitioned with perforated plates or rotation disks to create distinct reaction zones within a single vessel. google.com The reaction mixture can then be fed into a second CSTR or a tubular reactor for further processing. google.com Such multi-stage continuous processes allow for controlled, sequential addition of reactants and efficient management of reaction exotherms, leading to higher productivity. google.com

Table 1: Comparison of Reactor Components in Continuous Flow Systems
ComponentFunctionRelevance to Alkylphenol Synthesis
Pumps (Syringe, HPLC)Drive fluid containing reactants through the system. mit.eduEnsures precise and continuous delivery of phenol and decene.
Reactor CoilsServe as the primary reaction vessel where synthesis occurs. mit.eduAllows for excellent heat transfer and control of residence time.
CSTR (Continuous Stirred-Tank Reactor)A vessel where reactants are continuously fed and mixed, with continuous product withdrawal. google.comSuitable for large-scale production and can be used in series for multi-step reactions. google.com
Tubular ReactorA pipe-like reactor for continuous flow, often used after a CSTR. google.comIdeal for finishing reactions or processes requiring plug flow characteristics.
Back-Pressure RegulatorMaintains pressure in the system, allowing for heating solvents above their boiling points. springernature.comEnables reactions to be run at higher temperatures to increase reaction rates.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and, crucially, high selectivity for the desired isomer (ortho- vs. para-alkylation) is paramount in the synthesis of this compound. Several reaction parameters must be carefully optimized.

Key factors that influence the yield of long-chain alkylphenols include the catalyst's calcination temperature, the amount of catalyst used, reaction time, reaction temperature, and the molar ratio of the reactants (e.g., phenol to alkene). researchgate.net For instance, in related catalytic processes, increasing the reaction temperature can sometimes lead to a decrease in selectivity due to the formation of byproducts. google.com

A notable approach for controlling regioselectivity is the use of supercritical water (SCW) as a reaction medium. researchgate.net In the alkylation of phenol with 2-propanol, conducting the reaction in SCW at 673 K without a catalyst resulted in a highly ortho-selective process, achieving an ortho/para ratio greater than 20 and an alkylphenol yield of 83.1%. researchgate.net The selectivity was found to be tunable by manipulating the water density. researchgate.net This demonstrates the profound impact that the choice of solvent and physical parameters can have on directing the reaction to the desired isomer.

Further process improvements can be achieved through strategies such as adding a downstream adiabatic bed to increase selectivity, splitting the reactor into zones with different temperatures, or recycling unreacted starting materials. researchgate.net

Table 2: Impact of Reaction Parameters on Alkylphenol Synthesis
ParameterEffect on Yield and SelectivitySource
Reaction TemperatureAffects reaction rate and can influence product distribution. Elevated temperatures may decrease selectivity. researchgate.netgoogle.com
Catalyst DosageAn optimal amount is required; insufficient catalyst reduces yield, while excess may not significantly improve it. researchgate.netgoogle.com
Molar Ratio of ReactantsThe ratio of phenol to the alkylating agent is a critical factor in maximizing yield. researchgate.net
Reaction TimeMust be optimized to ensure complete conversion without promoting side reactions. researchgate.net
Solvent/Medium (e.g., Supercritical Water)Can dramatically influence regioselectivity (ortho vs. para). Water density in SCW can be tuned to control the ortho/para ratio. researchgate.net

Precursor Chemistry and Feedstock Utilization in Alkylphenol Synthesis

The synthesis of this compound is fundamentally an alkylation reaction. The primary precursors are a phenolic compound, which is phenol itself, and an alkylating agent that provides the 1-methylnonyl group.

The most common industrial route for producing long-chain alkylphenols (LCAPs) is the Friedel-Crafts alkylation of phenol with alkenes. wikipedia.org For this compound, the feedstock would be phenol and an appropriate isomer of decene . This reaction is typically performed in the presence of an acid catalyst. taylorandfrancis.com

An alternative feedstock for the alkyl group is a long-chain alcohol . google.com Phenol can be alkylated with alcohols such as 1-octanol in the presence of specific shape-selective catalysts like crystalline zeolites (e.g., ZSM-12). google.com This method offers the potential for greater control over the position of the aromatic ring attachment on the alkyl chain. google.com The use of solid acid catalysts like sulfated zirconia (ZrO₂/SO₄²⁻) has also been shown to be effective for the alkylation of phenol with long-chain alcohols. researchgate.net

Table 3: Primary Precursors for Long-Chain Alkylphenol Synthesis
Precursor TypeSpecific Feedstock ExampleTypical Reaction
Phenolic CompoundPhenol (C₆H₅OH)Friedel-Crafts Alkylation
Alkylating Agent (Alkene)Decene (C₁₀H₂₀)
Alkylating Agent (Alcohol)Decanol (C₁₀H₂₂O)Catalytic Alkylation (e.g., over zeolites)

Chemical Reactivity and Mechanistic Investigations of 2 1 Methylnonyl Phenol

Electrophilic Aromatic Substitution Reactions of Branched Alkylphenols

The phenolic ring of 2-(1-methylnonyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. ias.ac.inbyjus.com This activation directs incoming electrophiles primarily to the ortho and para positions. However, the bulky 1-methylnonyl group at the ortho position introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of these reactions.

In reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation, the substitution pattern is a result of the interplay between electronic activation and steric hindrance. For instance, in the nitration of similarly structured 4-alkylphenols, the incoming nitro group is directed to the positions ortho to the hydroxyl group. researchgate.net However, with the ortho position already occupied and sterically encumbered by the 1-methylnonyl group in this compound, substitution is expected to predominantly occur at the para position and the remaining unsubstituted ortho position (position 6).

The degree of substitution and the specific isomer distribution are highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the temperature. mlsu.ac.in Milder reaction conditions are often sufficient for the transformation of activated phenols compared to unsubstituted benzene (B151609). byjus.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of a Model Branched Alkylphenol

ReactionMajor Product(s)Minor Product(s)Controlling Factors
Nitration (dil. HNO₃)4-Nitro-2-(1-methylnonyl)phenol6-Nitro-2-(1-methylnonyl)phenolSteric hindrance from the alkyl group, electronic activation from the hydroxyl group.
Bromination (Br₂ in CS₂)4-Bromo-2-(1-methylnonyl)phenol2,4-Dibromo-6-(1-methylnonyl)phenolSolvent polarity, steric hindrance.
Friedel-Crafts Acylation (CH₃COCl/AlCl₃)4-Acetyl-2-(1-methylnonyl)phenol-Steric hindrance strongly disfavors ortho-acylation.

Oxidative Transformations and Radical Chemistry of Phenolic Systems

As a hindered phenol (B47542), this compound is an effective radical scavenger, a property central to its application as an antioxidant. The mechanism of radical scavenging involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical species, thereby neutralizing it. rasayanjournal.co.in This process generates a phenoxyl radical that is stabilized by both resonance delocalization across the aromatic ring and the steric shielding provided by the ortho-alkyl group. researchgate.net

The stability of this phenoxyl radical is key to its antioxidant efficacy, as it is less likely to initiate further radical chain reactions. The bulky 1-methylnonyl group sterically hinders the oxygen radical, increasing its lifetime and allowing it to participate in termination reactions with other radicals. acs.org

Oxidative coupling reactions of this compound can lead to the formation of dimers and oligomers. These reactions can proceed through C-C or C-O bond formation, depending on the oxidant and reaction conditions. The steric hindrance of the alkyl group influences the regioselectivity of these coupling reactions, often favoring para-coupling. researchgate.net

Table 2: Kinetic Data for the Reaction of Hindered Phenols with Peroxyl Radicals

Phenolic CompoundRate Constant (k) at 323 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2,6-di-tert-butyl-4-methylphenol (BHT)1.3 x 10⁴15.5
α-Tocopherol (Vitamin E)2.35 x 10⁶12.1
2,4-di-tert-butylphenol4.1 x 10³18.2

Note: Data for structurally related hindered phenols are presented to illustrate typical reactivity.

Derivatization Chemistry of the Hydroxyl Group

Esterification and Etherification Reactions of this compound

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. google.com Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product side by removing water as it is formed. masterorganicchemistry.com Due to the steric hindrance around the hydroxyl group, harsher reaction conditions or more reactive acylating agents, such as acyl chlorides, may be required for efficient conversion. google.com

Etherification can be achieved through reactions like the Williamson ether synthesis, where the corresponding phenoxide, formed by reacting the phenol with a strong base, is treated with an alkyl halide. researchgate.net Alternatively, catalytic methods using copper-based catalysts can facilitate the O-arylation of phenols with aryl halides under milder conditions. nih.gov The bulky ortho-substituent can influence the rate and yield of these reactions.

Table 3: Representative Conditions for Derivatization of Hindered Phenols

ReactionReagentsCatalyst/ConditionsTypical Yield
EsterificationAcetic AnhydridePyridine, room temperatureHigh
EsterificationBenzoic AcidH₂SO₄, Toluene, reflux with Dean-Stark trapModerate to High
EtherificationMethyl IodideK₂CO₃, Acetone, refluxHigh
O-ArylationIodobenzeneCuI, Picolinic Acid, K₃PO₄, DMSO, 80 °CGood

Note: Conditions are generalized for sterically hindered phenols.

Formation of Phenolic Resin Precursors and Polymerization Potential

Alkylphenols are important monomers in the production of phenolic resins. mdpi.com this compound can react with formaldehyde (B43269) under acidic or basic conditions to form resol or novolac precursors. The long, branched alkyl chain imparts specific properties to the resulting polymer, such as increased flexibility, solubility in nonpolar solvents, and improved compatibility with other polymers. mdpi.com

The polymerization proceeds through electrophilic substitution on the activated phenolic ring, leading to the formation of methylene (B1212753) bridges between the phenolic units. The steric hindrance from the 1-methylnonyl group will influence the polymer structure, potentially leading to a more linear and less cross-linked polymer compared to resins derived from less hindered phenols. This can affect the final properties of the resin, such as its curing behavior and thermal stability. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetics of reactions involving this compound are significantly influenced by the steric and electronic effects of its substituents. For electrophilic aromatic substitution, the rate-determining step is typically the attack of the electrophile on the aromatic ring. The bulky alkyl group can decrease the reaction rate due to steric hindrance, particularly for substitution at the adjacent ortho position.

In radical scavenging reactions, the rate constant for hydrogen atom transfer is a key parameter. For hindered phenols, these rate constants are generally high, reflecting their efficiency as antioxidants. rsc.org Thermodynamic parameters, such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond, are crucial in determining the antioxidant activity. A lower BDE facilitates hydrogen atom donation.

The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. purdue.edulumenlearning.com For reactions like esterification, which are typically equilibrium-controlled, the ΔG is close to zero, and the reaction can be driven to completion by manipulating the reaction conditions. masterorganicchemistry.com

Table 4: Thermodynamic Data for Phenolic O-H Bond Dissociation

CompoundBond Dissociation Enthalpy (BDE) (kcal/mol)
Phenol87.3
2,6-di-tert-butylphenol81.2
α-Tocopherol77.5

Note: Data for related compounds are provided for comparison.

Exploration of Novel Reaction Pathways and Catalytic Cycles

Research into the reactivity of alkylphenols is ongoing, with a focus on developing novel and more efficient catalytic transformations. One area of interest is the catalytic dealkylation of alkylphenols to produce phenol and the corresponding alkene. rsc.orgacs.orgresearchgate.net This reaction is of industrial importance for the valorization of alkylphenol streams. Zeolite catalysts, such as H-ZSM-5, have shown promise in this regard, with the reaction mechanism involving protonation of the aromatic ring followed by cleavage of the C-C bond. acs.orgacs.org

Novel catalytic systems are also being explored for the selective oxidation and coupling of phenols. These include biomimetic catalysts that mimic the action of enzymes, as well as photocatalytic systems. sciencedaily.com Such catalysts could offer more environmentally friendly and selective routes to valuable dimeric and polymeric products derived from this compound. Furthermore, the development of new catalysts for the efficient etherification and esterification of hindered phenols under mild conditions remains an active area of research. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 2-(1-Methylnonyl)phenol, enabling its separation from complex matrices and the resolution of isomeric impurities. Gas and liquid chromatography are the primary techniques employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of this compound. The technique separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. thermofisher.comnih.gov

The separation of alkylphenol isomers is typically achieved using high-resolution capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or TG-5MS). thermofisher.comoup.com The retention time (t_R) is a characteristic parameter for a compound under specific chromatographic conditions, influenced by factors like boiling point and polarity. phenomenex.com For this compound, the ortho-substitution can influence its retention behavior compared to its para-substituted isomers.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion ([M]⁺) and its fragmentation pattern provide a structural fingerprint. For ortho-alkylphenols, characteristic fragmentation includes benzylic cleavage, where the bond between the alpha-carbon of the alkyl chain and the benzene (B151609) ring breaks. This process results in a prominent tropylium-like ion or other resonance-stabilized cations. whitman.edu Key fragment ions for this compound would be expected from the loss of alkyl fragments from the side chain. whitman.edu

Below are typical GC-MS parameters for the analysis of alkylphenols.

Table 1: Representative GC-MS Conditions for Alkylphenol Analysis
ParameterConditionReference
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS, ZB-5) thermofisher.comnih.gov
Carrier GasHelium, constant flow (e.g., 1.0 mL/min) thermofisher.com
Injector Temperature250-305 °C nih.govoiv.int
Injection ModeSplitless nih.gov
Oven ProgramInitial 50-75 °C, ramp 10-25 °C/min to 300 °C, hold thermofisher.comoiv.int
Ionization ModeElectron Impact (EI) at 70 eV thermofisher.com
MS Source Temperature250-280 °C thermofisher.comoiv.int
Mass AnalyzerQuadrupole or Time-of-Flight (TOF) tandfonline.com

High-Performance Liquid Chromatography (HPLC) is particularly valuable for resolving isomers of alkylphenols that may be difficult to separate by GC. researchgate.netnih.gov The technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed.

Normal-phase HPLC, using a polar stationary phase like silica (B1680970) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate), is well-suited for separating structural isomers. mtc-usa.com It can effectively differentiate between ortho- and para-substituted phenols and isomers with different branching in the alkyl chain. mtc-usa.com

Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), is also widely used. nih.govmdpi.com Separation is primarily driven by the hydrophobicity of the analytes. More recently, specialized columns, such as those with graphitic carbon stationary phases, have shown excellent capability in resolving complex mixtures of nonylphenol isomers by exploiting differences in their planar structure and branching. researchgate.net Achieving baseline resolution is critical for accurate quantification and is influenced by column efficiency, selectivity, and retention factor. sigmaaldrich.com

The table below outlines typical conditions for the HPLC separation of alkylphenol isomers.

Table 2: HPLC Conditions for Alkylphenol Isomer Separation
ParameterConditionReference
ModeReversed-Phase nih.govmdpi.com
ColumnC18 ODS (e.g., 125 mm x 4 mm, 5 µm) or Graphitic Carbon researchgate.netmdpi.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient tandfonline.comresearchgate.net
Flow Rate0.2 - 1.0 mL/min tandfonline.commdpi.com
DetectionUV-Vis Diode Array Detector (DAD) at ~277 nm or Fluorescence Detector mtc-usa.commdpi.com

Accurate quantification of this compound by chromatographic methods relies on the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample, and it should have a retention time that does not overlap with any sample components. population-protection.eu The IS is added to both the calibration standards and the unknown samples in a known, constant amount. nih.gov Its purpose is to correct for variations in sample injection volume, extraction efficiency, and instrument response. population-protection.eu

For the analysis of alkylphenols, isotopically labeled analogs (e.g., deuterated or ¹³C-labeled) of the target compound are the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte. sigmaaldrich.com For instance, ¹³C-ring-labeled or deuterated isomers of nonylphenol have been synthesized for this purpose. sigmaaldrich.com When a specific labeled standard for this compound is not available, other compounds can be used. Common choices include other alkylphenols with different alkyl chain lengths (that are not present in the sample) or structurally similar compounds like 4-tert-butylphenol. oiv.int The use of n-isomers as internal standards for branched isomers can sometimes lead to erroneous results due to differences in their chromatographic behavior. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. docbrown.info One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise structure of this compound and confirm its substitution pattern and connectivity.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region (typically 6.5-7.5 ppm) would show complex multiplets corresponding to the four protons on the substituted benzene ring. docbrown.info The phenolic -OH proton signal is a broad singlet that can appear over a wide range (4-8 ppm). compoundchem.com The proton on the carbon attached to the ring (the benzylic proton) would appear as a multiplet, deshielded by the aromatic ring. The signals for the long alkyl chain protons would be found in the upfield region (approx. 0.8-1.6 ppm). compoundchem.com

The ¹³C NMR spectrum provides information on the number of different carbon environments. The carbon atom attached to the hydroxyl group (C1) is highly deshielded, appearing around 150-155 ppm. docbrown.infoacs.org The other aromatic carbons appear in the 115-140 ppm range. wisc.edu The carbons of the alkyl side chain will have chemical shifts in the upfield region (approx. 14-40 ppm). oregonstate.edu

The following tables present predicted chemical shifts for this compound based on typical values for ortho-alkylphenols. compoundchem.comwisc.edupdx.edu

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic (H3, H4, H5, H6)6.7 - 7.2Multiplets
Phenolic OH4.0 - 8.0Broad Singlet
Benzylic CH (C1' of nonyl)3.0 - 3.5Multiplet
Alkyl CH₂1.2 - 1.6Multiplets
Methyl CH₃ (C2' of nonyl)1.2 - 1.3Doublet
Terminal CH₃ (C9' of nonyl)~0.9Triplet
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (C-OH)151 - 154
C2 (C-Alkyl)130 - 135
C3, C4, C5, C6115 - 130
Benzylic C (C1' of nonyl)35 - 40
Alkyl C14 - 32

Two-dimensional (2D) NMR experiments are essential for confirming the complex structure of this compound by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com A COSY spectrum would confirm the connectivity of protons within the aromatic ring and trace the proton-proton couplings along the entire length of the 1-methylnonyl side chain. For example, it would show a cross-peak between the benzylic proton and the protons on the adjacent methylene (B1212753) group (C2') and the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edulibretexts.org An HSQC spectrum would be used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. For instance, the proton signal at ~3.0-3.5 ppm would show a cross-peak to the carbon signal at ~35-40 ppm, confirming the assignment of the benzylic CH group.

Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound, allowing for its differentiation from other isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For this compound, these techniques provide distinct spectral fingerprints that are instrumental in confirming its chemical structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent and broad band is typically observed in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group. The broad nature of this peak suggests the presence of hydrogen bonding. The aromatic ring is evidenced by C-H stretching vibrations that appear just above 3000 cm⁻¹ and by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic 1-methylnonyl side chain gives rise to characteristic C-H stretching vibrations for its methyl (-CH₃) and methylene (-CH₂) groups in the 2850-2960 cm⁻¹ region. Bending vibrations for these aliphatic groups are also observed around 1375 cm⁻¹ and 1465 cm⁻¹. Furthermore, the C-O stretching vibration of the phenolic group is typically found in the 1200-1260 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The aromatic ring of this compound produces strong Raman scattering peaks. A notable feature is the symmetric "ring breathing" vibration, which is characteristic of substituted benzenes. The C-H stretching vibrations of both the aromatic ring and the alkyl chain are also readily observable in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200-3600 (broad)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
Aromatic C=C Stretching 1450-1600
Aliphatic C-H Bending 1375 and 1465

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (C₁₆H₂₆O), the nominal molecular weight is 234 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 234. The intensity of this peak can vary based on the ionization energy used.

The fragmentation of this compound is largely governed by its structure, specifically the phenolic group and the alkyl side chain. A significant fragmentation pathway is benzylic cleavage, involving the breaking of the C-C bond between the aromatic ring and the alkyl substituent. This process leads to the formation of a stable benzylic cation. Another common fragmentation is alpha-cleavage, where the bond alpha to the hydroxyl-bearing carbon on the ring is broken.

Table 2: Potential Mass Spectral Fragments of this compound

m/z Value Possible Fragment Ion Structural Interpretation
234 [C₁₆H₂₆O]⁺ Molecular Ion (M⁺)
107 [C₇H₇O]⁺ Hydroxybenzyl cation (from benzylic cleavage)

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-IR, LC-NMR)

To achieve a thorough characterization of complex mixtures containing this compound or to definitively identify the compound, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique is particularly useful for separating volatile compounds like this compound from a mixture and obtaining their individual IR spectra. As the compound elutes from the GC column, it passes through a light pipe in the IR spectrometer, allowing for the real-time acquisition of its vapor-phase IR spectrum. This provides valuable functional group information for each separated component, aiding in its identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For less volatile samples or for analyses conducted in the liquid phase, LC-NMR is a powerful tool. The eluent from the liquid chromatograph flows through a specialized NMR flow cell, enabling the acquisition of ¹H NMR and ¹³C NMR spectra of the separated compounds. For this compound, ¹H NMR would provide detailed information about the chemical environment of the hydrogen atoms on the aromatic ring and the alkyl chain, while ¹³C NMR would reveal the number and type of carbon atoms.

The combination of retention time data from chromatography and the rich structural information from spectroscopy provides a high degree of confidence in the identification of this compound.

Spectrophotometric Assays for Total Phenolic Content (e.g., Folin-Ciocalteu Reagent Analysis)

Spectrophotometric assays are commonly used for the quantitative determination of the total phenolic content in a sample. The Folin-Ciocalteu (F-C) assay is one of the most prevalent methods.

The principle of the F-C assay is based on a redox reaction. The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds like this compound reduce the F-C reagent. This reduction leads to the formation of a blue-colored complex that exhibits maximum absorbance in the range of 750-765 nm. The intensity of the blue color is directly proportional to the concentration of phenolic compounds in the sample.

The procedure typically involves mixing the sample containing the phenolic compound with the F-C reagent, followed by the addition of a sodium carbonate solution to create the necessary alkaline conditions. After an incubation period, the absorbance of the resulting solution is measured using a spectrophotometer.

The total phenolic content is generally expressed as gallic acid equivalents (GAE). A calibration curve is first constructed using known concentrations of gallic acid. The absorbance of the sample is then used to determine its phenolic content relative to this standard. While this method is not specific to this compound and measures the total phenolic content, it serves as a valuable tool for screening and quality control in samples where this compound is a significant phenolic constituent.

Table of Compound Names

Compound Name
This compound
Gallic acid
Sodium carbonate
Sodium tungstate
Sodium molybdate
Phosphomolybdic acid
Phosphotungstic acid
Lithium sulfate
Bromine
Phosphoric acid

Environmental Chemistry and Fate of 2 1 Methylnonyl Phenol

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Systems

In aquatic environments, chemical degradation processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water) can contribute to the transformation of phenolic compounds.

Photolytic Degradation : Phenol (B47542) and its derivatives can undergo photooxidation, which is expected to be a major fate process in the aquatic environment. ccme.ca The process often involves the generation of hydroxyl radicals, which are highly reactive and can initiate the breakdown of the aromatic ring. Studies on the photocatalytic degradation of phenol using catalysts like nano-TiO2 have demonstrated its potential for removal from water. mdpi.commdpi.com However, the efficiency of direct photolysis for complex alkylphenols like 2-(1-Methylnonyl)phenol in natural waters can be limited and is influenced by water clarity, depth, and the presence of photosensitizing substances.

Hydrolytic Degradation : Hydrolysis is not considered a significant degradation pathway for phenols under typical environmental pH conditions. The phenol C-O bond is stable, and these compounds are not expected to dissociate significantly in the environment at pH <9. ccme.ca Therefore, hydrolysis is unlikely to be a primary mechanism for the breakdown of this compound in most natural aquatic systems.

Biodegradation Pathways and Microbial Metabolism

Biodegradation is the most critical process governing the ultimate fate of this compound in the environment. ijrrjournal.com The structure of the alkyl chain, particularly the degree of branching at the alpha-carbon, significantly influences the rate and pathway of microbial degradation. researchgate.netnih.gov

Aerobic Biodegradation : Under aerobic conditions, microorganisms utilize oxygen to break down phenolic compounds. The initial step typically involves the conversion of the phenol to catechol by a hydroxylase enzyme. ijrrjournal.com Subsequently, the catechol intermediate undergoes ring cleavage via either an ortho or meta pathway, catalyzed by dioxygenase enzymes. nih.govresearchgate.netsemanticscholar.org

Ortho Cleavage : The aromatic ring is cleaved between the two hydroxyl groups of catechol by catechol 1,2-dioxygenase, leading to intermediates that enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Meta Cleavage : The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, also forming intermediates that are further metabolized. ijrrjournal.comnih.gov The meta-cleavage pathway is common for the degradation of phenol by Pseudomonas species. nih.gov

For long-chain alkylphenols like this compound, a key degradation mechanism involves an unusual ipso-hydroxylation. This pathway, identified in Sphingomonas species, involves hydroxylation at the carbon atom of the aromatic ring that is substituted with the alkyl group. researchgate.netnih.gov This is followed by a rearrangement and subsequent detachment of the alkyl chain, allowing the organism to utilize the aromatic part as a carbon source. core.ac.uk Isomers with highly branched alkyl chains, especially those with a quaternary α-carbon, are often degraded more readily by this pathway than linear or less-branched isomers. researchgate.netresearchgate.net

Anaerobic Biodegradation : Under anaerobic conditions (in the absence of oxygen), biodegradation proceeds more slowly and involves different microbial consortia and pathways. The process often begins with the carboxylation of the phenol. researchgate.net Subsequent metabolism can proceed through various routes, such as the benzoyl-CoA, resorcinol, or phloroglucinol (B13840) pathways, eventually leading to the production of methane (B114726) and carbon dioxide in methanogenic environments. researchgate.netresearchgate.net Studies have shown that some ortho-substituted alkylphenols can be biodegraded under manganese-reducing conditions, while they remain resistant under methanogenic, sulfate-, or nitrate-reducing conditions. nih.gov The transformation of APEOs to more persistent nonylphenols is particularly favored under anaerobic conditions, such as those found in WWTP sludge digesters and anoxic sediments. researchgate.net

Microbial communities can adapt to the presence of toxic compounds like alkylphenols. mdpi.com Continuous exposure can lead to the enrichment of specific microbial populations with the enzymatic machinery required for degradation.

Key Microbial Players : Bacteria from the genera Sphingomonas, Pseudomonas, Rhodococcus, and Klebsiella have been identified as effective degraders of alkylphenols. researchgate.netfrontiersin.orgnih.gov Most bacteria capable of degrading nonylphenol belong to the sphingomonads and related genera. nih.gov Fungi, including aquatic hyphomycetes, have also been shown to degrade nonylphenols through mechanisms involving hydroxylation of the alkyl chain or attack by extracellular laccase enzymes. researchgate.netnih.gov

Adaptation Mechanisms : Microorganisms adapt to chemical stressors through various mechanisms, including genetic mutations, horizontal gene transfer, and alterations in cellular membranes. mdpi.com For example, some bacteria adapt to phenol by altering the fatty acid composition of their cell membranes to maintain fluidity and function. mdpi.com The genes encoding the enzymes for alkylphenol catabolism in some Rhodococcus strains have been found to be located on genomic islands, suggesting that these degradation capabilities can be transferred between bacteria. frontiersin.org

Sorption and Transport Behavior in Soil and Aquatic Matrices

The movement and partitioning of this compound in the environment are largely controlled by sorption processes. Due to its long, non-polar alkyl chain, the compound is hydrophobic and exhibits a strong tendency to adsorb to organic matter in soil and sediment. ccme.canih.gov

Sorption to Soil and Sediment : The primary factor influencing the sorption of nonylphenols is the fraction of organic carbon (FOC) in the soil or sediment. nih.gov The solid-liquid distribution coefficient (Kd), which measures the ratio of the chemical's concentration in the solid phase to that in the water phase, is a key parameter. For nonylphenol, Kd values have been reported to range from 24 to 1059 mL/g in various soils. nih.gov When normalized to the organic carbon content, the resulting organic carbon-water (B12546825) partitioning coefficient (Koc) for nonylphenol is high, with a logKoc value of approximately 4.0. nih.gov This strong sorption limits the mobility of this compound in soil and groundwater but leads to its accumulation in sediments. ccme.ca

Transport : The strong binding to particulate matter means that the primary mode of transport for this compound in aquatic systems is in association with suspended sediments. In soil, its leaching potential is low. However, transport can occur via soil erosion. Atmospheric transport is also a possible pathway, with alkylphenols detected in both the gas and particle phases of the atmosphere, allowing for long-range transport from source areas. dphen1.comresearchgate.net

The table below presents sorption data for nonylphenol.

ParameterValue RangeSignificance
Kd (Solid-liquid distribution coefficient) 24 - 1059 mL/gIndicates strong partitioning from water to soil/sediment. nih.gov
logKoc (Organic carbon-water partitioning coefficient) ~4.0Shows high affinity for organic matter, indicating low mobility in soil. nih.gov

Development of Environmental Monitoring Strategies for Alkylphenols

Effective monitoring is crucial for assessing the extent of environmental contamination by alkylphenols. nih.gov The development of sensitive and reliable analytical methods is essential for detecting these compounds at trace levels (ng/L to µg/L) in complex environmental matrices like water, sediment, and biota. nih.govnih.gov

Sample Preparation : A critical step in analysis is the extraction and clean-up of the target compounds from the sample matrix. Common techniques include:

Ultrasonic Assisted Extraction (UAE) : Widely used for solid samples like sediment and soil. dphen1.comnih.gov

Solid-Phase Extraction (SPE) : A routine method for concentrating analytes from water samples and for sample clean-up to remove interfering substances. dphen1.com

Other methods include Soxhlet extraction, accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE). researchgate.net

Analytical Determination : After extraction and concentration, instrumental analysis is performed.

Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for separating and identifying the various isomers of technical nonylphenol. Derivatization (e.g., silylation) is often required to improve the volatility and chromatographic behavior of the phenols. dphen1.com

High-Performance Liquid Chromatography (HPLC) : Often coupled with fluorescence or mass spectrometry detectors, HPLC is another common method for the determination of alkylphenols and their ethoxylates. dphen1.comacs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly popular due to its high sensitivity and specificity. nih.gov

Monitoring strategies often focus on areas impacted by human activity, such as downstream of WWTPs and in industrial harbors, as these are primary entry points for alkylphenols into the environment. nih.govnih.gov Biomonitoring, using organisms like bivalves that can accumulate pollutants, is also a valuable tool for assessing the bioavailability and long-term impact of these compounds in aquatic ecosystems. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenolic compounds. rjpn.orgnih.gov These calculations provide a foundational understanding of the molecule's behavior by determining its optimized geometry and the distribution of its electrons. rjpn.org Methods like DFT with the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to compute various molecular properties and reactivity descriptors. rjpn.org

Global reactivity descriptors derived from the energies of frontier molecular orbitals offer a quantitative assessment of a molecule's chemical behavior. nih.gov These descriptors include chemical hardness, electrophilicity index, ionization potential, and electron affinity, which collectively provide a detailed picture of the molecule's stability and reaction tendencies. rjpn.org For instance, a higher value for chemical hardness suggests greater stability, while the electrophilicity index can indicate whether a molecule is more likely to participate in nucleophilic or electrophilic reactions. rjpn.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. worldwidejournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. worldwidejournals.comreddit.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net This energy gap is a key factor in determining the molecule's electrical transport properties and its potential for intramolecular charge transfer. worldwidejournals.com

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Phenolic Compound (Illustrative Example)
ParameterValue (eV)Description
EHOMO-6.297Energy of the Highest Occupied Molecular Orbital
ELUMO-1.810Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.487Measure of chemical reactivity and kinetic stability
Chemical Hardness (η)2.244Resistance to change in electron distribution

Note: The data in Table 1 is illustrative for a generic imidazole (B134444) derivative and serves to explain the concepts. Specific values for 2-(1-Methylnonyl)phenol would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org MEP maps are invaluable for predicting how molecules will interact, as they highlight regions of positive and negative electrostatic potential. libretexts.orguni-muenchen.de These maps are color-coded, typically with red indicating electron-rich areas (negative potential, attractive to electrophiles) and blue indicating electron-deficient areas (positive potential, attractive to nucleophiles). youtube.com For a phenol (B47542) derivative like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. wolfram.comresearchgate.net

The long and flexible 1-methylnonyl chain in this compound allows for a large number of possible conformations, each with a different spatial arrangement and potential energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. researchgate.net The computational cost and complexity of this analysis increase significantly with the number of rotatable bonds. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. thorinbristow.comthorinbristow.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, molecular diffusion, and interactions with solvent molecules. nih.gov These simulations provide a detailed view of how this compound would behave in a condensed phase, such as in an aqueous solution or a nonpolar solvent.

In MD simulations, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, simulations can reveal the nature of its interactions with surrounding water molecules. nih.gov The phenolic hydroxyl group would be expected to form hydrogen bonds with water, while the long alkyl chain would exhibit hydrophobic interactions, influencing its orientation and aggregation behavior at interfaces or within a bulk solvent. nih.govrsc.org Studies on similar phenolic systems in water have elucidated the critical role of both hydrophilic (hydrogen-bonding) and hydrophobic interactions in the solvation process. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. uncw.edu Methods such as the Gauge-Including Atomic Orbital (GIAO) method can calculate NMR chemical shifts with a reasonable degree of accuracy when combined with DFT. uncw.edu

The process typically involves first performing a thorough conformational analysis to identify all low-energy conformers. NMR parameters are then calculated for each stable conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers, which accounts for the dynamic nature of the molecule in solution. uncw.edu These predicted spectra can be directly compared with experimental data. A strong correlation between the calculated and experimental values helps to validate the computed structures and provides confidence in the assignment of NMR signals. frontiersin.org While this process has been successfully applied to many complex organic molecules, its application to this compound would require dedicated computational and experimental work. rogue-scholar.org

Development of Structure-Reactivity Relationships (Excluding Prohibited Properties)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. mdpi.com These models are valuable for predicting the behavior of new or untested compounds without the need for extensive experimentation. nih.gov

For a series of related compounds like alkylphenols, a QSRR model could be developed to predict a specific reactivity parameter. This involves calculating a wide range of molecular descriptors for each compound in the series. researchgate.net These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), constitutional, or topological. Statistical methods or machine learning algorithms are then used to identify the subset of descriptors that best correlates with the observed reactivity, resulting in a predictive model. nih.govresearchgate.net The robustness and predictive power of the QSRR model are then rigorously tested through internal and external validation procedures. nih.gov

Application of Machine Learning and AI in Predicting Chemical Behavior of Alkylphenols

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the properties and behavior of chemical compounds, including alkylphenols. research.googlenih.gov These approaches can learn complex patterns from large datasets of chemical structures and their associated properties, enabling rapid and accurate predictions for new molecules. ulster.ac.ukresearchgate.net

Applications in Advanced Materials Science and Industrial Processes

Role of 2-(1-Methylnonyl)phenol as a Chemical Intermediate in Organic Synthesis

As a substituted phenol (B47542), this compound serves as a valuable intermediate in organic synthesis. Its reactivity is centered around the phenolic hydroxyl group and the activated ortho and para positions on the aromatic ring. The presence of the bulky 1-methylnonyl group at the ortho position sterically hinders this position to some degree, which can influence regioselectivity in certain electrophilic substitution reactions.

The primary reactions involving this compound as an intermediate include:

Etherification: The hydroxyl group can be converted into an ether, which is a common step in the synthesis of more complex molecules, including certain types of polymer additives and specialty surfactants.

Esterification: Reaction with carboxylic acids or their derivatives yields phenolic esters. These esters are explored for applications as antioxidants, plasticizers, and fragrance components. organic-chemistry.org

Condensation Reactions: A key application is its reaction with aldehydes, particularly formaldehyde (B43269), to produce larger oligomers and polymers, which forms the basis of phenolic resins. wikipedia.org The long alkyl chain is incorporated into the final product, fundamentally altering its properties.

Alkylation: The aromatic ring can undergo further alkylation, although the existing bulky group influences the position of the incoming electrophile.

The 1-methylnonyl chain significantly impacts the physical properties of the resulting derivatives, generally increasing their solubility in nonpolar organic solvents and enhancing their lipophilicity. This characteristic is crucial when designing molecules intended for use in hydrocarbon-based systems like lubricants and polymers.

Table 1: Reactivity Profile of this compound in Organic Synthesis

Reactive SiteType of ReactionPotential ProductsInfluence of 1-Methylnonyl Group
Phenolic -OH EsterificationPhenolic EstersEnhances oil-solubility of the final product.
Phenolic -OH EtherificationAryl EthersIncreases lipophilicity and steric bulk.
Aromatic Ring Electrophilic Substitution (e.g., with formaldehyde)Phenolic Resins, other substituted phenolsDirects incoming groups primarily to the para position due to steric hindrance at the other ortho position. Modifies polymer properties.

Utilization in Polymer Chemistry and Resin Development

In the realm of polymer chemistry, this compound is primarily used as a specialty monomer for the production of phenolic resins (phenoplasts). wikipedia.org Phenolic resins are thermosetting polymers synthesized through the condensation reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde. youtube.comresearchgate.net

When this compound is used in place of, or in conjunction with, standard phenol, the resulting resin exhibits modified properties:

Increased Flexibility and Impact Strength: The long, flexible alkyl chain becomes part of the rigid, cross-linked polymer network. This internally plasticizes the resin, reducing brittleness and improving its toughness.

Enhanced Hydrophobicity: The nonpolar C10 chain significantly increases the resin's resistance to water and moisture, making it suitable for applications requiring high durability in damp environments.

Improved Solubility: The modified resin shows greater solubility in organic solvents and better compatibility with other polymers and organic additives. orientjchem.org

Controlled Reactivity: The steric hindrance from the alkyl group can moderate the curing rate of the resin, providing better control during processing. researchgate.net

Beyond its role as a monomer, this alkylphenol can also function as a polymer additive . It can be incorporated into other polymer systems to act as an antioxidant or a UV stabilizer, protecting the material from degradation.

Table 2: Comparative Properties of Phenolic Resins

PropertyStandard Phenol-Formaldehyde ResinThis compound-Modified ResinRationale for Difference
Flexibility Brittle, rigidIncreased flexibility, higher impact resistanceInternal plasticization effect of the C10 alkyl chain.
Water Resistance GoodExcellentEnhanced hydrophobicity from the long alkyl group.
Solvent Compatibility Soluble in polar solventsImproved solubility in nonpolar solvents and oilsLipophilic nature of the 1-methylnonyl group.
Cross-link Density HighPotentially lower or modifiedSteric hindrance from the bulky substituent can affect the extent and nature of cross-linking.

Development of Novel Solvents and Reaction Media based on Alkylphenol Structures

The unique combination of a polar hydroxyl group and a large nonpolar tail in alkylphenols like this compound makes them interesting candidates for novel "green" or specialty solvents. uobasrah.edu.iqresearchgate.net Their properties can be tuned based on the structure and size of the alkyl group. uobasrah.edu.iq

Key characteristics of this compound as a potential solvent include:

High Boiling Point: This reduces volatility and losses due to evaporation, making it suitable for high-temperature reactions.

Tunable Polarity: While the phenolic head provides polarity, the long alkyl chain imparts significant nonpolar character. This dual nature allows it to dissolve a range of solutes. Its solubility characteristics are highly dependent on the other components of the solvent system. uobasrah.edu.iq

Enhanced Hydrocarbon Solubility: The C10 chain ensures excellent miscibility with hydrocarbons and other nonpolar organic media. uobasrah.edu.iq This is in contrast to simple phenols, which have limited solubility in such solvents.

Weak Acidity: The phenolic proton gives the solvent slightly acidic properties, which can be beneficial in catalyzing certain acid-mediated reactions. uobasrah.edu.iq

These properties make such alkylphenols suitable for use in specific extraction processes, as reaction media for organic synthesis, or as components in advanced solvent systems where precise control over solubility and polarity is required. nih.gov

Contribution to Lubricant Formulations and Performance Enhancement

One of the most significant industrial applications for hindered phenols is as antioxidants in lubricant formulations. mdpi.com this compound fits into the category of a sterically hindered phenol. The autoxidation of lubricants proceeds via a free-radical chain reaction, which degrades the oil and leads to the formation of sludge, varnish, and corrosive byproducts. mdpi.com

The role of this compound in lubricants is twofold:

Radical Scavenger (Primary Antioxidant): The compound functions by donating the hydrogen atom from its hydroxyl group to neutralize highly reactive peroxy (ROO•) and alkoxy (RO•) radicals. This breaks the oxidation cycle. The resulting phenoxy radical is stabilized by resonance and is relatively unreactive, preventing further propagation of the chain reaction. mdpi.com

Enhanced Oil Solubility: For an additive to be effective, it must be fully soluble in the base oil. The long, branched 1-methylnonyl group ensures excellent solubility and compatibility with a wide range of mineral and synthetic lubricant base stocks. google.com

The performance of hindered phenol antioxidants can significantly extend the operational life of lubricants, particularly in high-temperature and high-stress applications such as in engine oils, turbine oils, and hydraulic fluids.

Table 3: Function of this compound in Lubricants

FunctionMechanismKey Structural FeatureBenefit
Antioxidant Donates a hydrogen atom to neutralize free radicals (ROO•, RO•).Sterically hindered phenolic hydroxyl (-OH) group.Prevents oxidative degradation of the lubricant.
Solubilizer Provides compatibility with hydrocarbon base oils.Long, branched C10 alkyl chain.Ensures the additive remains dissolved and effective throughout the lubricant.

Role in Surfactant and Emulsifier Design (Focus on Chemical Function)

The amphiphilic structure of this compound—possessing both a water-attracting (hydrophilic) phenolic head and an oil-attracting (lipophilic) alkyl tail—makes it a foundational molecule for designing surfactants and emulsifiers. uobasrah.edu.iq Surfactants function by adsorbing at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension.

While this compound itself has surfactant properties, it is more commonly used as an intermediate to create more effective non-ionic surfactants. The most common modification is ethoxylation , where the phenolic hydroxyl group reacts with ethylene (B1197577) oxide to form a polyoxyethylene chain.

Phenol-OH + n(C₂H₄O) → Phenol-O-(CH₂CH₂O)n-H

By controlling the length of the polyoxyethylene chain (the value of 'n'), the hydrophilic-lipophilic balance (HLB) of the surfactant can be precisely tuned. A lower 'n' value results in a more oil-soluble surfactant (used for water-in-oil emulsions), while a higher 'n' value increases water solubility (for oil-in-water emulsions). These non-ionic surfactants are valued for their stability over a wide pH range and their low sensitivity to water hardness.

Table 4: Structural Components and Surfactant Function

Molecular ComponentChemical GroupPropertyFunction in a Surfactant System
"Head" Phenolic Hydroxyl (-OH)Hydrophilic, PolarOrients towards the aqueous phase. Can be modified (e.g., ethoxylated) to control hydrophilicity.
"Tail" 1-Methylnonyl Group (-C₁₀H₂₁)Lipophilic, NonpolarOrients towards the oil/nonpolar phase. Provides solubility in hydrocarbons.

Future Research Directions and Emerging Paradigms

Integration of Advanced Catalysis for Selective Alkylphenol Synthesis

The synthesis of specific alkylphenol isomers like 2-(1-Methylnonyl)phenol with high selectivity remains a significant challenge. Future research will increasingly focus on the integration of advanced catalytic systems to control the regioselectivity of the phenol (B47542) alkylation process.

One of the most promising avenues is the use of shape-selective zeolites . These microporous aluminosilicate (B74896) minerals can be engineered with specific pore sizes and active sites to favor the formation of certain isomers. For instance, zeolites like H-BEA and ZSM-5 have demonstrated potential in directing the alkylation of phenol to either the ortho or para positions. nih.govresearchgate.net The catalytic activity of zeolites is influenced by both Brønsted and Lewis acid sites. nih.gov By tuning the Si/Al ratio and introducing other metals such as zirconium, the acidity and porous structure of the zeolite can be modified to enhance the selective production of desired alkylphenols. nih.govmdpi.com Research has shown that medium and weak acid sites are often the active centers for phenol alkylation. rsc.org

Ionic liquids (ILs) are also emerging as highly effective and recyclable catalysts for phenol alkylation. SO3H-functionalized ionic liquids have been investigated for the alkylation of phenol with alcohols, demonstrating high conversion rates. The use of basic ionic liquids to catalyze the reaction between nonene and phenol has also been explored, offering advantages such as lower reaction temperatures and easier separation of the catalyst from the product mixture. warwick.ac.uk The mechanism of IL-catalyzed alkylation can involve both C-alkylation (formation of alkylphenols) and O-alkylation (formation of alkyl phenyl ethers). researchgate.net

Furthermore, the development of novel solid acid catalysts, such as sulfated metal oxides and supported aluminum phenolates, presents another frontier. biomassmagazine.comacs.org These catalysts offer the benefits of easy separation and potential for regeneration, contributing to more sustainable and environmentally friendly synthesis routes. The goal is to design catalysts that not only favor the ortho-alkylation required for this compound but also utilize long-chain olefins efficiently, minimizing side reactions like olefin oligomerization. researchgate.net

Catalyst TypeKey FeaturesPotential for this compound SynthesisReferences
Shape-Selective Zeolites (e.g., H-BEA, ZSM-5)Tunable pore size and acidity; controls regioselectivity.High potential for directing alkylation to the ortho position by modifying pore structure and acid site distribution. nih.govresearchgate.netnih.govmdpi.comrsc.org
Ionic Liquids (ILs)High catalytic activity; recyclability; can be functionalized for specific reactions.Offers a homogeneous catalytic environment with potential for high conversion and selectivity under milder conditions. warwick.ac.ukresearchgate.net
Solid Acid Catalysts (e.g., Sulfated Metal Oxides)Heterogeneous nature allows for easy separation and reuse; stable under reaction conditions.Provides a robust and sustainable option for industrial-scale synthesis, minimizing waste. biomassmagazine.comacs.org
Table 1: Advanced Catalysts for Selective Alkylphenol Synthesis.

High-Throughput Screening for Novel Reactivity of this compound

High-throughput screening (HTS) is a powerful methodology that enables the rapid and parallel investigation of a vast number of chemical reactions. This approach is set to revolutionize the discovery of novel reactivity and applications for this compound. By systematically exploring a wide array of reaction conditions, catalysts, and reactants, HTS can uncover previously unknown chemical transformations.

The core of HTS in this context involves the use of robotic systems for automated chemical synthesis . nih.govrsc.org These platforms can precisely dispense reagents, control reaction parameters like temperature and pressure, and perform in-situ analysis, significantly accelerating the experimental workflow. researchgate.netiitm.ac.in For instance, a well-planned HTS approach can systematically explore various C-H functionalization reactions on the phenolic ring or the alkyl chain of this compound. acs.org This could lead to the discovery of new derivatives with unique properties.

Combining HTS with artificial intelligence (AI) and machine learning further enhances its capabilities. nih.gov AI algorithms can analyze the large datasets generated by HTS to identify patterns and predict optimal reaction conditions, guiding further experimentation in a more targeted and efficient manner. mdpi.com This synergy between automation and AI can rapidly pinpoint promising reaction pathways and catalyst formulations. mdpi.com

A key area of exploration for this compound would be its potential as a building block in combinatorial chemistry . By reacting it with a diverse library of chemical compounds, new molecular entities with potential applications in materials science, agrochemicals, or as specialty chemicals can be synthesized and screened for desired properties. mckinsey.com The development of miniaturized platforms allows for the screening of thousands of combinations in a cost-effective and resource-efficient manner. frontiersin.org

HTS TechnologyDescriptionApplication to this compoundReferences
Robotic Synthesis PlatformsAutomated systems for parallel reaction setup, execution, and analysis.Rapidly screen a wide range of catalysts, solvents, and temperatures for reactions involving this compound. nih.govrsc.orgresearchgate.net
AI and Machine LearningAlgorithms that analyze large datasets to predict outcomes and optimize parameters.Guide the design of experiments, predict novel reactivity, and accelerate the discovery of new derivatives. nih.govmdpi.commdpi.com
Combinatorial ChemistrySystematic synthesis of a large number of different but structurally related molecules.Generate libraries of this compound derivatives for screening of biological or material properties. mckinsey.com
Miniaturized Screening PlatformsUse of microplates and nanoliter dispensing to perform a large number of experiments with minimal material.Cost-effective exploration of a vast chemical space for new reactions and applications. frontiersin.org
Table 2: High-Throughput Screening Technologies for Exploring Novel Reactivity.

Innovations in Environmental Remediation Technologies for Alkylphenols

Given that alkylphenols are recognized as environmental contaminants, often classified as endocrine-disrupting compounds, the development of innovative and efficient remediation technologies is crucial. Future research will focus on advanced methods for the removal and degradation of this compound and related compounds from water and soil.

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. nih.gov Techniques such as ozonation (O3/UV), Fenton (Fe2+/H2O2), and photocatalysis (e.g., TiO2/UV) have shown high efficacy in degrading various alkylphenols. mdpi.comrsc.org Future work will likely focus on optimizing these processes for the specific degradation of long-chain alkylphenols and assessing the toxicity of any intermediate byproducts. The combination of different AOPs, such as O3/UV/H2O2, may offer synergistic effects leading to more complete removal. rsc.org

Bioremediation offers a more sustainable and environmentally friendly approach to alkylphenol contamination. This involves the use of microorganisms, such as bacteria and fungi, that can metabolize these compounds. acs.orgfrontiersin.org Several bacterial strains have been identified that can degrade nonylphenol under both aerobic and anaerobic conditions. acs.orgiitm.ac.in White-rot fungi, which produce powerful extracellular enzymes like laccase, are also promising for the biotransformation of aromatic compounds. lignocost.eubohrium.com Future research will aim to isolate and engineer more robust microbial strains specifically adapted for the degradation of this compound and to understand the metabolic pathways involved.

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize contaminants. researchgate.net Certain aquatic and terrestrial plants have demonstrated the ability to take up and metabolize phenolic endocrine disruptors. researchgate.netpurdue.edu The mechanisms can include phytoextraction (uptake into plant tissues), phytodegradation (breakdown within the plant), and rhizodegradation (breakdown in the root zone by associated microbes). researchgate.net Research into identifying plant species with high tolerance and accumulation capacity for this compound is a key future direction.

Additionally, innovative adsorption materials are being developed for the efficient removal of alkylphenols from water. These include novel polymers like cyclodextrin-based polymers and molecularly imprinted polymers, which can selectively bind to alkylphenols. nih.gov Hybrid methods combining adsorption with membrane filtration, such as ultrafiltration, are also being explored to enhance removal efficiency. researchgate.net

Remediation TechnologyMechanism of ActionPotential for this compound RemediationReferences
Advanced Oxidation Processes (AOPs)Generation of highly reactive hydroxyl radicals to oxidize pollutants.Effective for complete mineralization, but requires optimization and energy input. mdpi.comrsc.orgnih.gov
BioremediationUse of microorganisms (bacteria, fungi) to metabolize contaminants.Sustainable and low-cost, with potential for in-situ application. acs.orgiitm.ac.infrontiersin.orglignocost.eubohrium.com
PhytoremediationUse of plants to remove, degrade, or contain pollutants.A "green" technology suitable for large-scale, low-concentration contamination. researchgate.netpurdue.edu
Innovative AdsorptionBinding of pollutants to the surface of materials like specialized polymers or zeolites.High removal efficiency and potential for regeneration of adsorbents. nih.govresearchgate.net
Table 3: Environmental Remediation Technologies for Alkylphenols.

Predictive Modeling for Chemical Transformations and Fate of Alkylphenols

Predictive modeling is becoming an indispensable tool in chemical research, allowing for the in silico assessment of chemical properties, reactivity, and environmental fate. For this compound, these models can provide valuable insights into its behavior and guide experimental work, reducing time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and environmental science. nih.gov These models correlate the structural features of a molecule with its biological activity or environmental properties. QSAR models have been successfully developed to predict the degradability (e.g., Biochemical Oxygen Demand and Chemical Oxygen Demand) and aquatic toxicity of various alkylphenols. nih.govrsc.org Future research will involve developing and validating robust QSAR models specifically for long-chain, branched alkylphenols like this compound to predict its persistence, bioaccumulation potential, and endocrine-disrupting activity. nih.gov

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at the molecular level. mdpi.com Using methods like Density Functional Theory (DFT), researchers can calculate reaction energies, transition states, and reaction pathways. mckinsey.com This approach can be used to predict the likely transformation products of this compound under various environmental conditions, such as photodegradation or oxidation by reactive species. researchgate.net Understanding these transformation pathways is crucial for a complete environmental risk assessment.

Furthermore, in silico degradation pathway prediction software is emerging as a valuable tool. iitm.ac.in These expert systems use a knowledge base of known chemical reactions to predict the likely degradation products of a given molecule under different conditions (e.g., hydrolysis, oxidation, photolysis). nih.gov Applying these tools to this compound can help identify potential metabolites and degradation intermediates that may need to be monitored in environmental studies. Modeling the biotransformation of related compounds like nonylphenol can also provide clues to the likely metabolic fate of this compound in organisms. nih.gov

Modeling ApproachDescriptionApplication to this compoundReferences
QSAR ModelsStatistical models relating chemical structure to properties like toxicity and degradability.Predicting environmental fate (persistence, bioaccumulation) and potential toxicity. nih.govnih.govrsc.orgnih.gov
Computational Chemistry (e.g., DFT)Quantum mechanical methods to study reaction mechanisms and energies at the molecular level.Elucidating chemical transformation pathways and identifying potential degradation products. mdpi.comresearchgate.netmckinsey.com
Degradation Pathway Prediction SoftwareExpert systems that predict degradation products based on a knowledge base of chemical reactions.Identifying potential metabolites and environmental transformation products for analytical monitoring. iitm.ac.innih.gov
Biotransformation ModelingSimulating the metabolic processes that a chemical undergoes within an organism.Predicting the formation of metabolites and assessing potential bioaccumulation. nih.gov
Table 4: Predictive Modeling for Chemical Transformations and Fate.

Design of Next-Generation Sustainable Chemical Feedstocks from Lignin (B12514952) Depolymerization

The transition to a bio-based economy necessitates the development of sustainable sources for chemical feedstocks, moving away from a reliance on fossil fuels. Lignin, a complex aromatic polymer found in plant biomass, is a vastly underutilized renewable resource with the potential to be a source of valuable aromatic chemicals, including alkylphenols. warwick.ac.ukresearchgate.net

Lignin depolymerization is the process of breaking down the complex lignin polymer into smaller, more manageable molecules. frontiersin.org Various methods are being explored, including catalytic hydrotreatment, pyrolysis, and oxidative or reductive processes. rsc.orgfrontiersin.org The goal is to selectively cleave the ether and C-C bonds within the lignin structure to produce a mixture of phenolic compounds. nih.govlignocost.eu The "lignin-first" biorefinery concept is gaining traction, where lignin is valorized prior to the processing of carbohydrates, leading to higher yields of valuable aromatic monomers. mdpi.com

The catalytic upgrading of lignin-derived bio-oils is a key step in producing specific chemical feedstocks. nih.gov Research is focused on developing catalysts that can selectively convert the mixture of phenolic compounds obtained from lignin depolymerization into desired products. For instance, supported MoS2 catalysts have shown promise in the conversion of lignin into alkylphenols through a process that couples depolymerization with methoxy (B1213986) group removal. acs.org Zeolite catalysts are also effective in the dealkylation of alkylphenols derived from lignin to produce phenol and olefins, which are valuable platform chemicals. researchgate.net

While the direct synthesis of a specific isomer like this compound from lignin is challenging due to the heterogeneity of the lignin structure, future research could focus on multi-step processes. This might involve an initial depolymerization to a mixture of phenols, followed by separation and subsequent catalytic alkylation to produce the desired long-chain alkylphenol. This integrated biorefinery approach, which combines advances in plant biology, biorefining, and catalysis, is essential for the sustainable production of next-generation chemical feedstocks. nih.gov

ProcessDescriptionRelevance to Sustainable Alkylphenol ProductionReferences
Lignin DepolymerizationBreaking down the complex lignin polymer into smaller aromatic molecules.Provides a renewable source of phenolic building blocks for chemical synthesis. warwick.ac.ukresearchgate.netfrontiersin.orglignocost.eu
"Lignin-First" BiorefineryAn approach where lignin is extracted and valorized from biomass before carbohydrate processing.Maximizes the yield and quality of lignin-derived aromatic monomers. mdpi.com
Catalytic UpgradingConverting the mixture of lignin-derived compounds into specific, high-value chemicals.Enables the production of alkylphenols and other platform chemicals from a renewable source. researchgate.netrsc.orgacs.orgnih.gov
Integrated BiorefiningCombining biomass pretreatment, lignin depolymerization, and catalytic conversion in a holistic process.Creates a pathway for the sustainable production of a wide range of bio-based chemicals, including potentially this compound. nih.gov
Table 5: Lignin as a Sustainable Feedstock for Chemical Production.

Q & A

Basic: What synthetic methodologies are established for 2-(1-Methylnonyl)phenol, and how can purity challenges be addressed?

Synthesis of this compound typically involves alkylation of phenol derivatives using α-olefins or functionalized intermediates. For example, analogous compounds like 2-(1H-indol-2-yl)phenol are synthesized via [5+1]-annulation reactions between prop-2-ynylsulfonium salts and phenolic precursors, which could be adapted for alkyl chain incorporation . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation). Purification strategies:

  • Chromatography : Use gradient elution with silica gel columns to separate alkylated isomers.
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to isolate crystalline products .
  • Spectroscopic validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can contradictions in reported thermodynamic data (e.g., ΔfH°liquid) for alkylphenols be resolved?

Discrepancies in thermodynamic properties, such as the enthalpy of formation (ΔfH°liquid = -251.3 kJ/mol for 2-(1-methylpropyl)phenol ), may arise from differences in experimental methods (e.g., calorimetry vs. computational models). Mitigation strategies:

  • Comparative studies : Replicate measurements using bomb calorimetry under controlled conditions (inert atmosphere, standardized solvents).
  • Computational validation : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to cross-check experimental ΔfH° values .
  • Error analysis : Quantify uncertainties in vapor pressure corrections and phase transitions.

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • X-ray crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., Bruker SMART CCD with SHELX software ). For this compound analogs, hydrogen-bonding networks (e.g., O–H⋯N interactions) can stabilize crystal packing .
  • NMR spectroscopy : Assign <sup>1</sup>H signals for the phenolic -OH (δ ~5–6 ppm) and alkyl chain protons (δ 0.8–1.5 ppm). Use DEPT-135 to distinguish CH3/CH2 groups .
  • Mass spectrometry : Confirm molecular weight via ESI-TOF (expected [M+H]<sup>+</sup> for C16H26O: ~235.2 m/z).

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

  • Systematic substitution : Modify alkyl chain length (e.g., C9 vs. C10) and phenol ring substituents (e.g., electron-withdrawing groups) to assess impacts on bioactivity .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target receptors (e.g., antimicrobial enzymes) .
  • Biological assays : Pair SAR with minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria to correlate structure with potency .

Basic: What safety protocols are critical for handling this compound in labs?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis .
  • First aid : For spills, neutralize with 5% NaOH, then absorb with vermiculite. Contaminated waste must be stored in sealed containers for incineration .
  • Toxicity screening : Conduct acute toxicity assays (e.g., OECD 423) to establish LD50 values .

Advanced: How can environmental persistence of this compound be evaluated?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown in aqueous systems .
  • Ecotoxicology : Test Daphnia magna LC50 and algal growth inhibition (OECD 201/202). Correlate alkyl chain length with bioaccumulation potential (logP) .
  • Computational modeling : Apply EPI Suite to estimate half-life in soil/water and prioritize high-risk derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.